AG-041R

Vue d'ensemble

Description

AG-041R est un antagoniste puissant et sélectif du récepteur de la cholécystokinine B/gastrine (récepteur CCKB). Ce récepteur joue un rôle crucial dans la régulation de la sécrétion d'acide gastrique et de la croissance de la muqueuse. This compound a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le contexte des maladies gastro-intestinales et du cancer .

Applications De Recherche Scientifique

AG-041R has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the cholecystokinin-B/gastrin receptor and its role in various chemical processes.

Biology: Employed in studies investigating the regulation of gastric acid secretion and mucosal growth, as well as its effects on cell proliferation and differentiation.

Medicine: Explored for its potential therapeutic applications in treating gastrointestinal diseases, such as peptic ulcers and gastritis, and certain types of cancer, particularly those involving the stomach and pancreas.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the cholecystokinin-B/gastrin receptor.

Mécanisme D'action

Target of Action

The primary target of AG-041R is the Gastrin/Cholecystokinin type B receptor (CCKB) . The Gastrin/CCK-B receptor is a regulator of gastric acid secretion and mucosal growth . It is abundantly expressed in the mammalian stomach .

Mode of Action

This compound acts as an antagonist to the Gastrin/CCK-B receptor . This means it binds to the receptor and blocks its activation, thereby inhibiting the receptor’s function .

Biochemical Pathways

The Gastrin/CCK-B receptor is involved in the regulation of gastric acid secretion and mucosal growth . By blocking this receptor, this compound can influence these biochemical pathways and their downstream effects .

Result of Action

In vitro studies have shown that this compound can stimulate cell growth and proliferation at certain concentrations . At higher concentrations, it may suppress these processes and even be toxic to the cells . It has also been observed to influence the synthesis of glycosaminoglycans (GAGs), important components of cartilage .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de l'AG-041R implique plusieurs étapes, à partir de matières premières facilement disponibles. Les étapes clés incluent :

Formation du noyau indole : Le noyau indole est synthétisé par une synthèse d'indole de Fischer, qui implique la réaction de la phénylhydrazine avec une cétone ou un aldéhyde en conditions acides.

Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits par une série de réactions, y compris l'alkylation, l'acylation et l'amination. Ces étapes sont généralement réalisées à des températures contrôlées et avec des catalyseurs spécifiques pour garantir des rendements élevés et une pureté optimale.

Couplage final et purification : L'étape finale implique le couplage des composés intermédiaires pour former l'this compound, suivi d'une purification par des techniques telles que la recristallisation ou la chromatographie.

Méthodes de production industrielle

La production industrielle d'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour la rentabilité et l'efficacité, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une qualité et un rendement constants.

Analyse Des Réactions Chimiques

Types de réactions

L'AG-041R subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé pour former divers dérivés oxydés. Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques au sein de l'this compound. Les agents réducteurs typiques comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : L'this compound peut subir des réactions de substitution nucléophile, où des atomes ou des groupes spécifiques sont remplacés par des nucléophiles tels que les halogénures ou les amines.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement réalisée dans des solvants aqueux ou organiques à température ambiante ou à des températures légèrement élevées.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; généralement réalisée dans des solvants anhydres sous atmosphère inerte.

Substitution : Halogénures, amines ; les réactions sont souvent menées dans des solvants aprotiques polaires comme le diméthylsulfoxyde ou l'acétonitrile.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'this compound, chacun présentant des activités et des propriétés biologiques potentiellement différentes.

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le récepteur de la cholécystokinine B/gastrine et son rôle dans divers processus chimiques.

Biologie : Employé dans des études étudiant la régulation de la sécrétion d'acide gastrique et de la croissance de la muqueuse, ainsi que ses effets sur la prolifération et la différenciation cellulaires.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies gastro-intestinales, telles que les ulcères peptiques et la gastrite, et certains types de cancer, en particulier ceux impliquant l'estomac et le pancréas.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant le récepteur de la cholécystokinine B/gastrine.

Mécanisme d'action

L'this compound exerce ses effets en se liant sélectivement et en antagonisant le récepteur de la cholécystokinine B/gastrine. Ce récepteur est impliqué dans la régulation de la sécrétion d'acide gastrique et de la croissance de la muqueuse. En bloquant ce récepteur, l'this compound inhibe l'action de la gastrine et de la cholécystokinine, ce qui entraîne une réduction de la sécrétion d'acide gastrique et une modification de la croissance de la muqueuse. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la sécrétion de la pancréastatine induite par la gastrine et la suppression de la croissance cellulaire dans certaines cellules tumorales .

Comparaison Avec Des Composés Similaires

L'AG-041R est unique par sa haute sélectivité et sa puissance en tant qu'antagoniste du récepteur de la cholécystokinine B/gastrine. Des composés similaires incluent :

L-365,260 : Un autre antagoniste du récepteur de la cholécystokinine B/gastrine, mais avec des propriétés pharmacocinétiques et une puissance différentes.

YM022 : Un antagoniste puissant et sélectif du récepteur de la cholécystokinine B, souvent utilisé dans des études comparatives avec l'this compound.

CI-988 : Un antagoniste du récepteur de la cholécystokinine B avec une structure chimique et une activité biologique distinctes.

This compound se démarque par son affinité de liaison spécifique et son efficacité dans divers essais biologiques, ce qui en fait un outil précieux à la fois dans la recherche et les applications thérapeutiques potentielles .

Propriétés

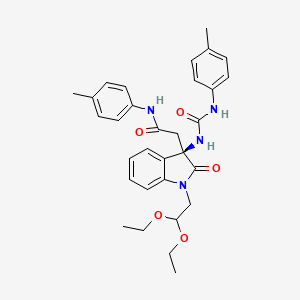

IUPAC Name |

2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N4O5/c1-5-39-28(40-6-2)20-35-26-10-8-7-9-25(26)31(29(35)37,19-27(36)32-23-15-11-21(3)12-16-23)34-30(38)33-24-17-13-22(4)14-18-24/h7-18,28H,5-6,19-20H2,1-4H3,(H,32,36)(H2,33,34,38)/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLPMNSDISYEBU-WJOKGBTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(CN1C2=CC=CC=C2[C@@](C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430968 | |

| Record name | AG-041R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159883-95-1, 199800-49-2 | |

| Record name | (+)-1-(2,2-Diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159883-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-041R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: AG-041R acts as a potent antagonist of the cholecystokinin-B/gastrin receptor (CCK-B/gastrin receptor). [, ]

ANone: While initially designed as a CCK-B/gastrin receptor antagonist, this compound has demonstrated unexpected effects on chondrocytes. Research suggests it stimulates cartilage matrix synthesis without promoting terminal differentiation of articular chondrocytes. [] This effect is believed to be mediated in part by endogenous bone morphogenetic proteins (BMPs) and extracellular signal-regulated kinase (ERK). []

ANone: In rat models, this compound administration has been linked to increased proteoglycan synthesis, upregulation of type II collagen and aggrecan gene expression, and suppression of markers associated with chondrocyte terminal differentiation (like alkaline phosphatase activity and type X collagen expression). []

ANone: The molecular formula of this compound is C31H36N4O6, and its molecular weight is 560.64 g/mol.

ANone: While specific spectroscopic data isn't detailed within the provided research, studies often employ techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm the structure and purity of synthesized this compound. [, ]

ANone: Based on the provided research, this compound primarily functions as a receptor antagonist and doesn't appear to possess catalytic properties relevant to its biological activity.

ANone: While specific SAR studies are not included in the provided research, the synthesis of this compound analogs has been explored, highlighting the importance of specific structural features for its activity. [, , , , ] For instance, maintaining the chiral center at the 3-position of the oxindole ring appears crucial for its biological activity. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.